molecular formula C17H31BN2O2 B591907 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine CAS No. 1046793-62-7

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine

Cat. No.: B591907
CAS No.: 1046793-62-7
M. Wt: 306.257
InChI Key: WEJDGISBYHJTQW-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine” is a chemical compound that is used as a pharmaceutical intermediate . It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a boronic ester group .


Synthesis Analysis

The synthesis of this compound involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . The crude product is then purified by diethyl ether .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring and a boronic ester group . The empirical formula is C18H29BN2O2 and the molecular weight is 316.25 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include borylation and hydroboration . Borylation is the process of adding a boron atom to a molecule, while hydroboration involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 60.0 to 64.0 °C . The compound is non-combustible .

Scientific Research Applications

Synthesis and Pharmacology

  • Analogues of the σ receptor ligand, including variants with reduced lipophilicity for potential use as positron emission tomography radiotracers, show substantial affinity within receptor subtypes. Such modifications can lead to compounds with selective receptor activity and minimal antiproliferative activity (Abate et al., 2011).
  • Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Biochemistry and Drug Development

  • Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveal significant antagonist activity against certain receptors, highlighting their potential in drug development (Watanabe et al., 1992).
  • Research into conformationally constrained butyrophenones with affinity for multiple receptors, including dopamine and serotonin, demonstrates their potential as antipsychotic agents (Raviña et al., 2000).

Molecular Design and Synthesis

  • The synthesis of piperazine-1-yl-1H-indazole derivatives and their docking studies reveal significant roles in medicinal chemistry (Balaraju et al., 2019).
  • Studies on the synthesis of polyamides containing various organic compounds like uracil and adenine offer insights into the molecular design of polymers with specific functionalities (Hattori & Kinoshita, 1979).

Antibacterial Applications

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibit potent antibacterial efficacies and biofilm inhibition activities, indicating their potential in addressing bacterial resistance (Mekky & Sanad, 2020).
  • Synthesis of 2-{1’-Aryl-1’-[4’’-(2’’’,3’’’-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride and its evaluation for antibacterial and antifungal activities underscore the relevance of such compounds in combating microbial infections (Roshan, 2018).

Analytical and Structural Chemistry

  • Studies involving the synthesis and characterization of novel naphthalimide derivatives with piperazine substituent provide insights into their luminescent properties and photo-induced electron transfer, useful in analytical chemistry applications (Gan et al., 2003).

Safety and Hazards

This compound may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves and eye protection when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6,15H,7-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDGISBYHJTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124341
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046793-62-7
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046793-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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